Chemical structure and properties of N-(3-acetylphenyl)-4-benzoylbenzamide
Chemical structure and properties of N-(3-acetylphenyl)-4-benzoylbenzamide
The following technical guide details the chemical structure, synthesis, and functional properties of N-(3-acetylphenyl)-4-benzoylbenzamide . This document is designed for researchers utilizing photoaffinity labeling (PAL) techniques or investigating benzamide-based pharmacophores in drug discovery.
Chemical Class: Benzophenone-Functionalized Benzamide Primary Application: Photoaffinity Labeling (PAL), Ligand-Receptor Mapping, Pharmacophore Exploration
Executive Summary
N-(3-acetylphenyl)-4-benzoylbenzamide is a synthetic organic probe integrating a benzophenone photophore with a 3-acetylphenyl ligand mimic . It serves as a specialized tool in medicinal chemistry for mapping the binding sites of small molecules on target proteins. Upon irradiation with UV light (350–360 nm), the benzophenone moiety generates a reactive triplet diradical that covalently crosslinks to nearby amino acid residues, allowing for the identification of ligand-binding domains via mass spectrometry or Western blotting.
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10]
Molecular Architecture
The molecule is composed of three distinct functional domains:
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The Photophore (Warhead): A 4-benzoylphenyl group. This moiety is chemically inert under ambient conditions but becomes highly reactive upon UV excitation.
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The Linker: An amide bond (-CONH-) connecting the photophore to the ligand mimic. This provides structural rigidity and hydrogen-bonding potential.
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The Ligand Mimic: A 3-acetylphenyl group. This moiety mimics the pharmacophore of specific acetophenone-containing drugs or metabolites, directing the probe to the specific binding pocket of the protein of interest.
Physicochemical Data
| Property | Value | Notes |
| IUPAC Name | N-(3-acetylphenyl)-4-benzoylbenzamide | |
| Molecular Formula | C₂₂H₁₇NO₃ | |
| Molecular Weight | 343.38 g/mol | |
| CAS Number | Not widely listed (Research Grade) | Search via InChIKey |
| InChIKey | GQFCRYKMHGGRFP-UHFFFAOYSA-N | Unique Identifier [1] |
| Solubility | DMSO, DMF, DCM | Poor water solubility |
| LogP (Predicted) | ~3.5 - 4.0 | Lipophilic |
| H-Bond Donors | 1 (Amide NH) | |
| H-Bond Acceptors | 3 (Ketones, Amide O) |
Synthesis Protocol
The synthesis follows a standard Schotten-Baumann acylation or a nucleophilic acyl substitution under anhydrous conditions. The following protocol ensures high yield and purity.
Reagents & Materials
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Starting Material A: 3-Aminoacetophenone (CAS: 99-03-6)
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Starting Material B: 4-Benzoylbenzoyl chloride (CAS: 39148-58-8)[1]
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Base: Triethylamine (TEA) or Pyridine
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Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology
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Preparation: In a flame-dried round-bottom flask, dissolve 3-Aminoacetophenone (1.0 eq) in anhydrous DCM under an inert nitrogen atmosphere.
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Base Addition: Add Triethylamine (1.5 eq) and cool the solution to 0°C using an ice bath.
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Acylation: Dissolve 4-Benzoylbenzoyl chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes to control the exotherm.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 2:1).
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Workup:
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Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine).
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Wash with Saturated NaHCO₃ (to remove unreacted acid chloride/acid).
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Wash with Brine.[2]
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Dry over anhydrous MgSO₄ and concentrate under vacuum.
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Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: Synthetic route for N-(3-acetylphenyl)-4-benzoylbenzamide via nucleophilic acyl substitution.
Mechanism of Action: Photoaffinity Labeling
This compound is valuable because of the benzophenone photochemistry. Unlike diazirines or azides, benzophenones are chemically stable in ambient light and can be manipulated without darkroom conditions, provided UV (<300 nm) is avoided.
Photochemical Activation Cycle
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Excitation: Upon irradiation at 350–360 nm , the benzophenone carbonyl undergoes an
transition. -
Intersystem Crossing: The excited singlet state rapidly converts to a triplet diradical state (
). -
Hydrogen Abstraction: The oxygen radical abstracts a hydrogen atom from a nearby C-H bond (e.g., on the protein backbone or side chain) within the binding pocket.
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Recombination: The resulting carbon radicals recombine, forming a covalent C-C bond between the probe and the protein.
Activation Pathway Diagram
Caption: Photochemical mechanism of benzophenone-mediated protein crosslinking.
Experimental Applications
Researchers utilize this probe in the following workflows:
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Binding Site Mapping:
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Incubate the probe with the purified target protein.
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Irradiate with UV light (365 nm) for 15–30 minutes on ice.
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Digest the protein with trypsin.
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Analyze fragments via LC-MS/MS to identify the modified peptide.
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Competition Assays:
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Pre-incubate the protein with a known drug (competitor).
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Add the probe and irradiate.
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If the drug binds the same site, crosslinking efficiency decreases (monitored by Western blot if the probe is biotinylated or via mass shift).
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Safety and Handling
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UV Hazard: Activation requires UV light. Wear UV-protective eyewear and shield skin during irradiation steps.
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Chemical Hazard: 4-Benzoylbenzoyl chloride is corrosive and a lachrymator. Handle in a fume hood.
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Storage: Store the solid compound at -20°C. Solutions in DMSO are stable for weeks at -20°C if protected from light.
References
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SpectraBase. (n.d.). Benzamide, N-(3-acetylphenyl)-4-benzoyl-. Wiley Science Solutions. Retrieved from [Link]
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PubChem. (2025).[1][3] 4-Benzoylbenzoyl chloride.[1] National Library of Medicine. Retrieved from [Link]
- Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. (Foundational reference for Benzophenone mechanism).
